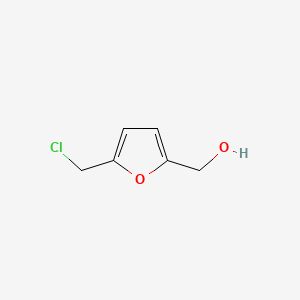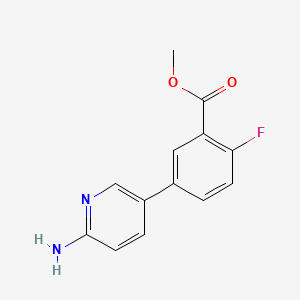
3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one, also known as 3,4-DMPPM, is an organic compound with a wide range of potential applications in scientific research. It is a phenylprop-2-en-1-one derivative, which is a type of molecule that can be used as a building block for synthesizing larger, more complex molecules. 3,4-DMPPM is of particular interest due to its ability to act as an intermediate for synthesizing other compounds, as well as its potential applications in drug discovery and development.
Applications De Recherche Scientifique
Structural Elucidation and Crystallography
Research has focused on the synthesis and crystal structure analysis of this compound, highlighting its planar molecule geometry and stable crystal packing facilitated by weak intermolecular interactions. For instance, a study by Jasinski et al. (2011) on the title compound revealed a minimal dihedral angle between the hydroxyphenyl and dimethoxyphenyl rings, indicating a nearly planar structure which is stabilized by O—H⋯O hydrogen bonds and π–π stacking interactions Jasinski et al., 2011. Similarly, photophysical studies have identified intramolecular charge transfer (ICT) phenomena and proposed these compounds as candidates for fluorescent chemosensors due to their solvatochromic properties Asiri et al., 2017.
Antioxidant Activity
Compounds bearing the core structure of 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one have been synthesized and evaluated for their antioxidant activities. Sulpizio et al. (2016) synthesized a series of 2'-aminochalcone derivatives and assessed their free radical scavenging ability, suggesting significant antioxidant potential for derivatives with hydroxyl functionalities Sulpizio et al., 2016.
Biological Activities
The effects of phenolic compounds, including derivatives of the compound , on Agrobacterium vir genes and gene transfer induction, have been explored. Joubert et al. (2002) found that certain phenolic compounds increase virulence induction and transformation rates, providing insights into the molecular mechanism of phenol binding protein activation Joubert et al., 2002.
Photophysical Investigations
The compound's derivatives have been explored for their photophysical properties, particularly in the context of fluorescent chemosensors and micellization probes. Asiri et al. (2017) detailed the solvatochromic properties of these compounds, indicating their potential application in detecting critical micelle concentration (CMC) of surfactants Asiri et al., 2017.
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-12-5-4-6-14(18(12)20)15(19)9-7-13-8-10-16(21-2)17(11-13)22-3/h4-11,20H,1-3H3/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFYDTMKUXTNAX-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B578370.png)
![7-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B578371.png)
![(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid](/img/structure/B578378.png)

![Methyl 4,5,6,7-tetrahydrothieno[2,3-C]pyridine-2-carboxylate](/img/structure/B578381.png)






